molecular formula C5H14ClN3 B189912 1,1,3,3-Tetramethylguanidine;hydrochloride CAS No. 1729-17-5

1,1,3,3-Tetramethylguanidine;hydrochloride

Cat. No. B189912
CAS RN: 1729-17-5
M. Wt: 151.64 g/mol
InChI Key: GMGZEOLIKDSQTL-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylguanidine is an organic compound with the formula HNC(N(CH3)2)2 . This colorless liquid is a strong base, as judged by the high pKa of its conjugate acid . It is mainly used as a strong, non-nucleophilic base for alkylations, often as a substitute for the more expensive DBU and DBN . Since it is highly water-soluble, it is easily removed from mixtures in organic solvents . It is also used as a base-catalyst in the production of polyurethane .


Synthesis Analysis

1,1,3,3-Tetramethylguanidine was originally prepared from tetramethyl thiourea via S-methylation and amination, but alternative methods start from cyanogen iodide .


Molecular Structure Analysis

The molecular formula of 1,1,3,3-Tetramethylguanidine hydrochloride is CHClN . Its average mass is 151.638 Da and its monoisotopic mass is 151.087631 Da .


Chemical Reactions Analysis

1,1,3,3-Tetramethylguanidine is employed as a polyurethane foam catalyst, as an accelerator for the syntheses of polysulfured rubber . It is also used as a strong base in the photochemical (couplers) and in the pharmaceutical (steroids) industries . It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones .


Physical And Chemical Properties Analysis

1,1,3,3-Tetramethylguanidine is a colorless liquid with a density of 918 mg mL−1 . It has a melting point of −30 °C and a boiling point of 160 to 162 °C . It is miscible in water . The vapor pressure is 30 Pa (at 20 °C) . The pKa of its conjugate acid in water is 13.0±1.0 .

Scientific Research Applications

  • Catalytic Cyanosilylation of Ketones : Acts as a highly effective catalyst for cyanosilylation of various ketones and aldehydes, achieving up to 99% yield under solvent-free conditions (Wang et al., 2006).

  • Deprotection of Acidic Hydroxyl Groups : Used for chemoselective deprotection of both silyl and acetyl groups on acidic hydroxyl groups such as phenol and carboxylic acid, without affecting aliphatic groups (Oyama & Kondo, 2003).

  • Direct Aldol Reactions : Utilized as a recyclable catalyst for direct aldol reactions at room temperature without solvent, producing β-hydroxyl ketones effectively (Zhu et al., 2005).

  • Titration of Weak Acids : Employed as a solvent for the titration of various phenols using a glass-calomel electrode system (Williams, 1962).

  • Selective Oxidation of Sulfides and Thiols : Found effective for the selective oxidation of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides (Shaabani et al., 2006).

  • Synthetic Applications in Organic Chemistry : Evidences its effectiveness and versatility as a candidate for environmentally friendly preparative processes (Coelho et al., 2008).

  • Synthesis of Propylene Glycol Methyl Ether : Utilized as a catalyst for synthesizing propylene glycol methyl ether from methanol and propylene oxide, showing high yield and reusability (Liang et al., 2010).

  • Electrochemical Devices : Demonstrates potential as an aqueous alkaline electrolyte for electrochemical devices with Pt and Pd, supporting redox activity comparable to KOH (Konopka et al., 2014).

  • Mediating Cannizzaro Reaction : Mediates the Cannizzaro reaction of aromatic aldehydes in water, producing corresponding alcohols and acids (Basavaiah et al., 2006).

  • Synthesis of Unsymmetrical Amino-1,3,5-triazines : Aids in the synthesis of unsymmetrical amino-1,3,5-triazines under mild, metal- and ligand-free conditions, showing wide applications in organic, medicinal, and material chemistry (Guo et al., 2019).

  • SO2 Absorption/Desorption Properties : Used in the synthesis of poly(1,1,3,3-tetramethylguanidine acrylate) for SO2 absorption and desorption, showing high selectivity, capacity, and rate (An et al., 2007).

  • Oxidation of Organic Substrates : Utilized in the preparation of mild oxidizing agents for the oxidation of alcohols and oximes under solvent-free conditions and microwave irradiation (Şendil et al., 2016).

  • Synthesis of Tetramethylguanidinium Silica Nanoparticles : Employed in the synthesis of propylene carbonate from propylene oxide and carbon dioxide, highlighting its recyclability and efficiency as a catalyst (Adam & Batagarawa, 2013).

  • Baylis–Hillman Reaction Catalyst : Demonstrated as a useful catalyst for the Baylis–Hillman reaction, showing good activity with a range of aldehyde substrates (Leadbeater & Pol, 2001).

  • Synthesis of Unsymmetrical Trisubstituted 1,3,5-Triazines : Used in a green and efficient process for synthesizing unsymmetrical trisubstituted 1,3,5-triazines, extending the application of enzyme catalytic promiscuity in organic synthesis (Li et al., 2021).

  • Tribological Performance as Lubricant Additives : Proved effective as non-corrosive lubricant additives for friction and wear reduction, derived from 1,1,3,3-tetramethylguanidine and amino acids (Sadanandan et al., 2020).

Safety And Hazards

1,1,3,3-Tetramethylguanidine causes eye and skin burns. It also causes digestive and respiratory tract burns . It is flammable and its vapors are also flammable . Chronic exposure may cause effects similar to those of acute exposure .

Future Directions

1,1,3,3-Tetramethylguanidine has been used in the rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides adaptive to amine, alcohol, and carboxyl acid initiators . This suggests potential future applications in the field of polymer chemistry.

properties

IUPAC Name

1,1,3,3-tetramethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGZEOLIKDSQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethylguanidine;hydrochloride

CAS RN

1729-17-5
Record name Guanidine, N,N,N′,N′-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1729-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC47014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Mirak-Mahaleh, K Rad-Moghadam - Journal of Molecular Liquids, 2020 - Elsevier
The reaction of triethyl(sulfonyl)ammonium chlorosulfonate with 1,1,3,3-tetramethylguanidine (TMG) gave a low-melting complex salt with amphipathic and acidic characters. The salt …
Number of citations: 10 www.sciencedirect.com
C Fan, J Yang, Y Liang, H Dong, W Zhang, G Tang… - Microchemical …, 2019 - Elsevier
Auxin herbicides have attracted continuously increasing attention because of their frequently application worldwide, slow degradation rates and potential toxicity to human beings. It is …
Number of citations: 18 www.sciencedirect.com

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